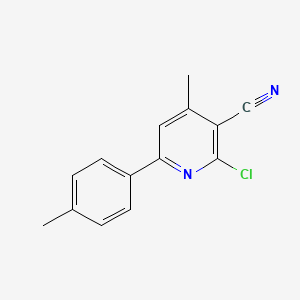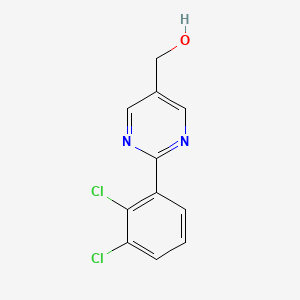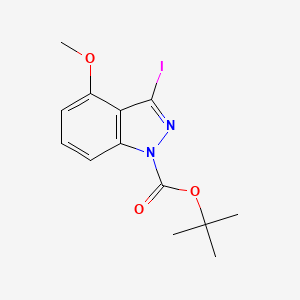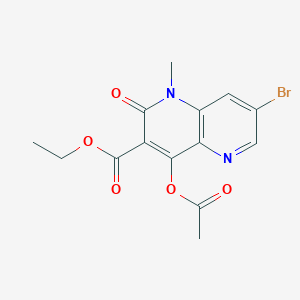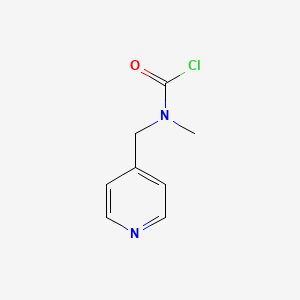
N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride is an organic compound that belongs to the class of carbamoyl chlorides These compounds are characterized by the presence of a carbamoyl group (–CONH2) attached to a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride typically involves the reaction of N-methyl-N-(pyridin-4-ylmethyl)amine with phosgene (COCl2) or a similar chlorinating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition of the product. The general reaction scheme is as follows:
N-methyl-N-(pyridin-4-ylmethyl)amine+COCl2→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. Alternative chlorinating agents such as triphosgene or diphosgene can also be used to minimize the hazards associated with phosgene gas.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the carbamoyl chloride group is highly reactive and can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-methyl-N-(pyridin-4-ylmethyl)carbamic acid and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide (NaOH) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are used under controlled conditions.
Major Products Formed
Nucleophilic substitution: The major products are N-methyl-N-(pyridin-4-ylmethyl)carbamates or thiocarbamates, depending on the nucleophile used.
Hydrolysis: The major products are N-methyl-N-(pyridin-4-ylmethyl)carbamic acid and hydrochloric acid.
Reduction: The major product is N-methyl-N-(pyridin-4-ylmethyl)amine.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The chlorine atom in the carbamoyl chloride group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify biomolecules and other substrates, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride can be compared with other carbamoyl chlorides and related compounds, such as:
- N-methyl-N-(pyridin-3-ylmethyl)carbamoylchloride
- N-methyl-N-(pyridin-2-ylmethyl)carbamoylchloride
- N-methyl-N-(phenylmethyl)carbamoylchloride
These compounds share similar reactivity and applications but differ in the position of the substituent on the pyridine ring or the nature of the substituent. The unique structure of this compound, with the substituent at the 4-position of the pyridine ring, may confer specific reactivity and selectivity in certain reactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H9ClN2O |
|---|---|
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
N-methyl-N-(pyridin-4-ylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C8H9ClN2O/c1-11(8(9)12)6-7-2-4-10-5-3-7/h2-5H,6H2,1H3 |
InChI-Schlüssel |
MAPBBIHYSUNXRS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=NC=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)
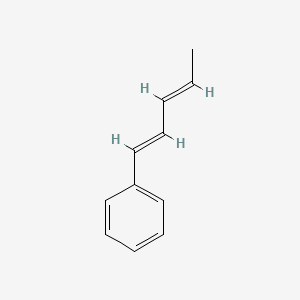
![1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088105.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13088115.png)
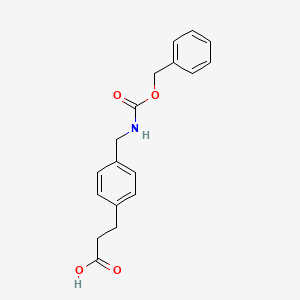

![2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol](/img/structure/B13088132.png)
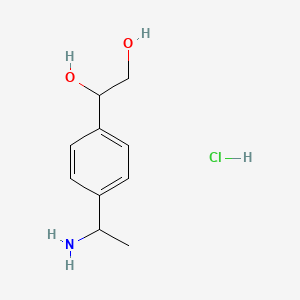
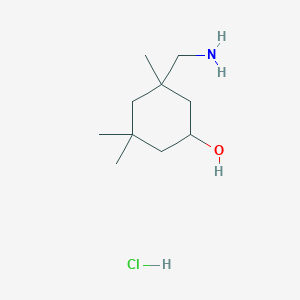
![N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088151.png)
